molecular formula C11H9N5O2S2 B11569461 6-amino-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one

6-amino-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one

Cat. No.: B11569461
M. Wt: 307.4 g/mol
InChI Key: IVNLHDCNNFJKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound that incorporates several functional groups, including an amino group, a thiophene ring, an oxadiazole ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the cyclization with an appropriate aldehyde and guanidine to form the dihydropyrimidinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H9N5O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

4-amino-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9N5O2S2/c12-7-4-8(17)14-11(13-7)20-5-9-15-10(16-18-9)6-2-1-3-19-6/h1-4H,5H2,(H3,12,13,14,17)

InChI Key

IVNLHDCNNFJKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.